molecular formula C14H19NO3 B045679 Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 117937-10-7

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate

Cat. No. B045679
M. Wt: 249.3 g/mol
InChI Key: RXVGONBQPPYGOK-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is a compound of interest in synthetic organic chemistry due to its potential applications and unique properties. While specific information on this exact compound is limited, research on similar compounds provides insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate often involves condensation reactions and the use of reagents like diethyl oxalate and sodium hydride in a solvent like THF (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using techniques like X-ray diffraction, NMR, and mass spectroscopy, providing detailed insights into the spatial arrangement of atoms and functional groups (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate may undergo various chemical reactions such as photocyclization and can form intermediates in synthetic pathways for producing other complex molecules (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Physical Properties Analysis

The physical properties such as crystallization, melting point, and solubility can be studied using methods like X-ray diffraction and spectroscopic techniques. These properties are crucial in understanding the compound's stability and behavior under different conditions (Kariyappa et al., 2016).

Chemical Properties Analysis

Chemical properties including reactivity, stability, and functional group interactions can be studied through various analytical methods. These properties define how the compound interacts with other chemicals and its potential utility in various chemical reactions (Obydennov, Khammatova, & Sosnovskikh, 2017).

Scientific Research Applications

  • Synthetic Applications : It has been used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which leads to the production of various dicarboxylic acids and their derivatives (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

  • Photoreactions and Polymer Formation : It undergoes unique photoreactions. For example, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate can form polymers upon irradiation, showcasing its potential in material science applications (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

  • Chemical Reactions and Derivatives : Various chemical reactions involving this compound lead to the creation of diverse derivatives. For example, its reaction in the presence of aluminum chloride leads to compounds like ethylbenzene and dimethylanthracene, demonstrating its versatility in organic synthesis (Kato & Kimura, 1979).

  • Crystal Structure Analysis : Studies have been conducted to understand its crystal structure, which is important for material science and pharmaceutical applications. For instance, research on its derivative, Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, has provided insights into its molecular structure and stability (Song, Li, Wu, & Yang, 2010).

  • Antioxidant and Antimicrobial Activities : It has been utilized in the synthesis of novel compounds with potential antioxidant and antimicrobial properties. For example, its use in synthesizing pyrazole derivatives has shown promising results in this area (Kumar et al., 2021).

  • Cycloaddition Reactions : Its involvement in cycloaddition reactions has been documented, contributing to the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research (Ishar et al., 2004).

  • Green Chemistry Applications : It plays a role in green chemistry, as seen in boric acid-catalyzed reactions leading to high yields of certain compounds in an eco-friendly manner (Kiyani & Ghorbani, 2015).

  • DNA-Intercalating Antitumor Agents : Research has explored its derivatives as minimal DNA-intercalating agents with antitumor properties, highlighting its potential in cancer therapy (Atwell, Baguley, & Denny, 1989).

properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVGONBQPPYGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554939
Record name Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate

CAS RN

117937-10-7
Record name Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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